
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt: is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. This compound is known for its role in various biological processes, particularly in cellular signaling pathways. It is often used in research to study its effects on cellular functions and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt typically involves the phosphorylation of myo-inositol. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the inositol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.
化学反应分析
Types of Reactions: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher degrees of phosphorylation, while reduction may produce partially dephosphorylated inositol derivatives.
科学研究应用
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorylated inositol derivatives.
Biology: Studied for its role in cellular signaling pathways, particularly in the regulation of calcium ion channels and chloride secretion.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
作用机制
The mechanism of action of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt involves its interaction with specific molecular targets and pathways. It is known to uncouple chloride secretion from calcium signaling in epithelial cells, which is particularly relevant in the context of cystic fibrosis . The compound acts by inhibiting calcium-activated chloride channels, thereby reducing chloride secretion and modulating cellular ion balance.
相似化合物的比较
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another phosphorylated inositol derivative with similar biological activities.
D-myo-Inositol 1,4,5-trisphosphate: A precursor in the biosynthesis of higher phosphorylated inositol phosphates.
D-myo-Inositol 1,3,4,5,6-pentakisphosphate: A more highly phosphorylated inositol derivative with distinct biological functions.
Uniqueness: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt is unique in its specific pattern of phosphorylation, which confers distinct biological activities compared to other inositol phosphates. Its ability to modulate chloride secretion and interact with calcium signaling pathways makes it particularly valuable in research related to ion channel regulation and epithelial cell function.
属性
分子式 |
C6H8Na8O18P4 |
|---|---|
分子量 |
675.93 g/mol |
IUPAC 名称 |
octasodium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m0......../s1 |
InChI 键 |
OWZKSUDEYHIBFM-MHSOSLJKSA-F |
手性 SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
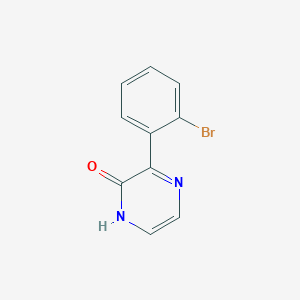
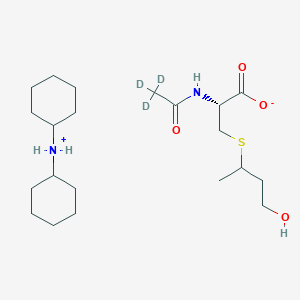
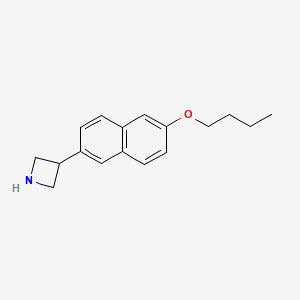

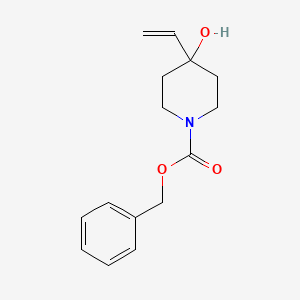


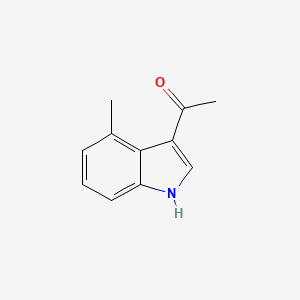
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
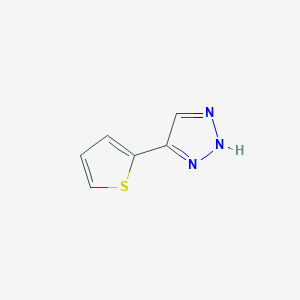
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
